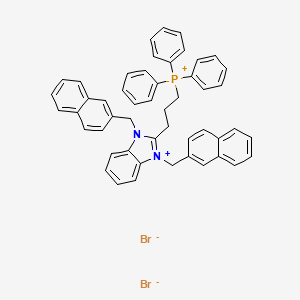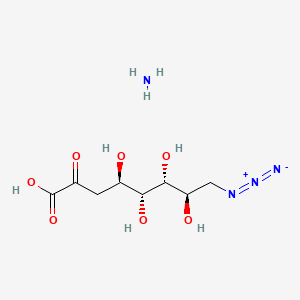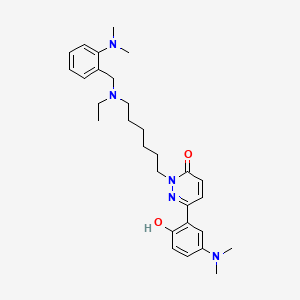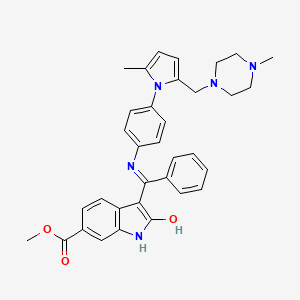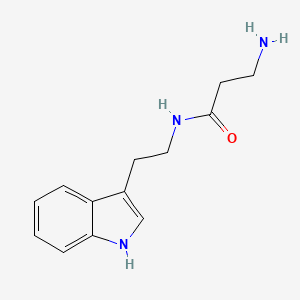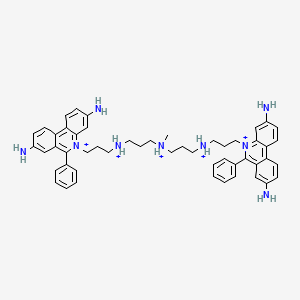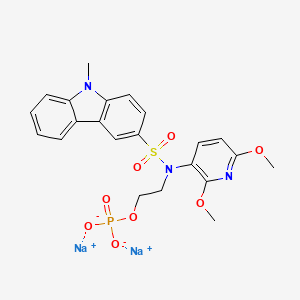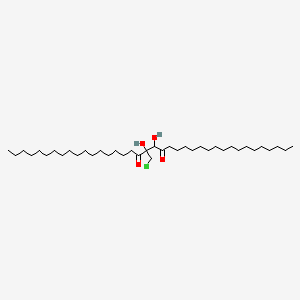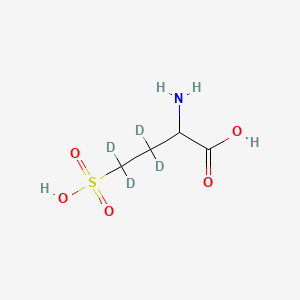
DL-Homocysteic-3,3,4,4-D4 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Homocysteic-3,3,4,4-D4 acid is a deuterated form of DL-Homocysteic acid, which is an amino sulfonic acid. It is a non-proteinogenic alpha-amino acid and is functionally related to homocysteine . The compound is often used in scientific research due to its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteic-3,3,4,4-D4 acid typically involves the incorporation of deuterium atoms into the homocysteic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques to isolate the desired deuterated compound.
化学反应分析
Types of Reactions: DL-Homocysteic-3,3,4,4-D4 acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides or thiols.
科学研究应用
DL-Homocysteic-3,3,4,4-D4 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Medicine: Investigated for its potential therapeutic applications and its role in various metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving isotopic labeling.
作用机制
The mechanism of action of DL-Homocysteic-3,3,4,4-D4 acid involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species, which can affect cellular functions and lead to various biological effects . The compound’s deuterated form allows for detailed studies of its metabolic pathways and interactions with other molecules.
相似化合物的比较
DL-Homocysteic-3,3,4,4-D4 acid can be compared with other similar compounds, such as:
DL-Homocysteic acid: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
DL-Glutamic acid: Another amino acid with similar structural features but different functional groups.
DL-Isoleucine: An amino acid with a different side chain structure, used for comparison in metabolic studies.
The uniqueness of this compound lies in its deuterated form, which allows for specific studies involving isotopic labeling and tracing in various scientific fields .
属性
分子式 |
C4H9NO5S |
|---|---|
分子量 |
187.21 g/mol |
IUPAC 名称 |
2-amino-3,3,4,4-tetradeuterio-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/i1D2,2D2 |
InChI 键 |
VBOQYPQEPHKASR-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S(=O)(=O)O |
规范 SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



